

A Technical Guide to the Physical Properties of 4-Aminobenzophenone Powder

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Compound of Interest

Compound Name: 4-Aminobenzophenone

Cat. No.: B072274

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For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth guide to the core physical and chemical properties of **4-Aminobenzophenone** powder (CAS No: 1137-41-3). The information is compiled to assist in research, development, and quality control applications, with a focus on structured data presentation and detailed experimental methodologies.

Core Physicochemical Properties

4-Aminobenzophenone, also known as p-aminobenzophenone or 4-benzoylaniline, is an aromatic ketone and amine. Its physical characteristics are fundamental to its application in organic synthesis, polymer chemistry, and as a photoinitiator. The key properties are summarized in the tables below.

Table 1: General and Physical Properties

Property	Value	Source(s)
Appearance	White, light yellow, or cream crystalline powder	[1] [2] [3]
Molecular Formula	C ₁₃ H ₁₁ NO	[4] [5]
Molecular Weight	197.23 g/mol	[5]
Melting Point	121-124 °C	[1] [6] [7]
Boiling Point	372.7 °C at 760 mmHg 246 °C at 12.75 mmHg	[2] [4]
Density	~1.16 g/cm ³	[4]
Flash Point	143 °C	[4]
Vapor Pressure	9.42 x 10 ⁻⁶ mmHg at 25 °C	[4]

Table 2: Solubility and Partitioning Characteristics

Property	Value	Source(s)
Water Solubility	Reported as soluble in cold water, but also as hardly soluble. Quantitative data is scarce.	[4][8][9]
Organic Solvent Solubility	Soluble in alcohol, ether, chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.	[4][10][11]
Ethyl Acetate: 17 g/100 mL (at ambient temp.)	[7]	
Ethanol: 10 g/100 mL (at ambient temp.)	[7]	
o-Xylene: 1 g/100 mL (at ambient temp.)	[7]	
pKa (acid dissociation constant)	2.15 (for the protonated amine, +1 charge) at 25°C	[2][4]
LogP (Octanol-Water Partition Coeff.)	2.7 - 3.08	[4]

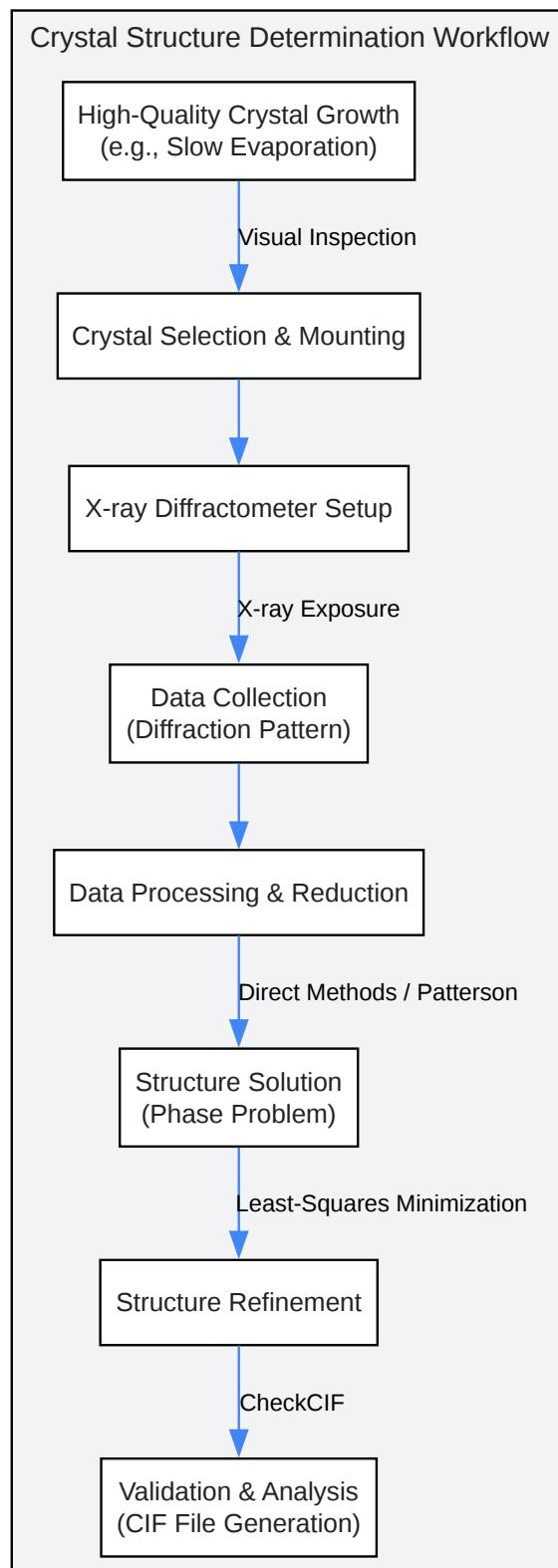
Crystal Structure

4-Aminobenzophenone crystallizes in the monoclinic system. Detailed crystallographic data is available from the Cambridge Crystallographic Data Centre (CCDC).[\[12\]](#)

Table 3: Crystallographic Data

Parameter	Value	Source(s)
Crystal System	Monoclinic	[7]
Space Group	P2 ₁	[7]
Cell Parameters	a = 12.036 Å b = 5.450 Å c = 8.299 Å β = 97.841°	[7]

The workflow for determining such crystal structures is outlined below.



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Workflow for X-ray Crystallography.

Experimental Protocols

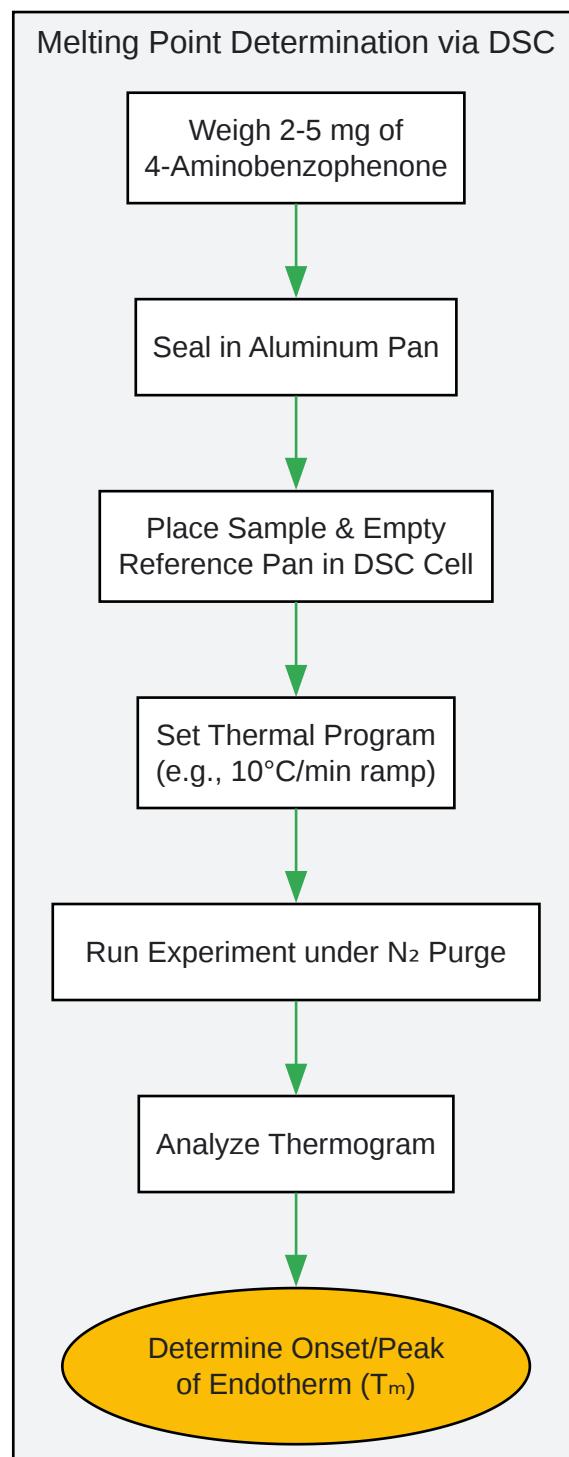
The following sections detail the methodologies for determining key physical properties of **4-Aminobenzophenone** powder.

Melting Point Determination via Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference. It provides a precise melting point (T_m).

Protocol:

- Sample Preparation: Accurately weigh 2-5 mg of **4-Aminobenzophenone** powder into an aluminum DSC pan. Crimp the pan with a lid to encapsulate the sample.
- Reference Preparation: Prepare an empty, sealed aluminum pan as the reference.
- Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen at 50 mL/min) to prevent oxidation.
- Thermal Program:
 - Equilibrate the cell at 25 °C.
 - Ramp the temperature from 25 °C to 150 °C at a constant rate of 10 °C/min.
- Data Analysis: The melting point is determined as the onset temperature or the peak temperature of the endothermic event on the resulting thermogram. The area under the peak corresponds to the heat of fusion.



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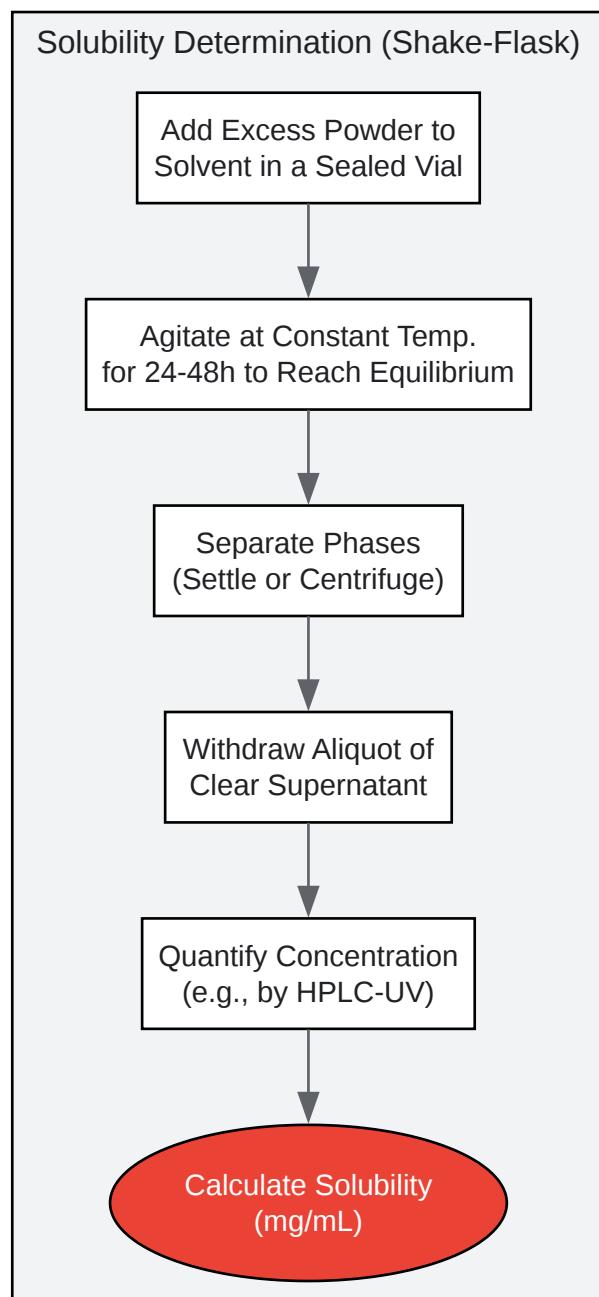
Experimental workflow for DSC analysis.

Solubility Determination (Shake-Flask Method)

This standard method determines the equilibrium solubility of a compound in a specific solvent.

Protocol:

- System Preparation: Add an excess amount of **4-Aminobenzophenone** powder to a known volume of the desired solvent (e.g., ethanol, water) in a sealed, screw-cap vial. The presence of undissolved solid is essential to ensure saturation.
- Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) using a mechanical shaker or rotator for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
- Phase Separation: Allow the vial to stand undisturbed at the same constant temperature until the excess solid has fully sedimented. Alternatively, centrifuge the sample to expedite separation.
- Sampling: Carefully withdraw a known volume of the clear supernatant (the saturated solution).
- Quantification: Analyze the concentration of **4-Aminobenzophenone** in the supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
- Calculation: Calculate the solubility in units such as mg/mL or g/100 mL based on the measured concentration and the volume of the aliquot.



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Workflow for the shake-flask solubility test.

LogP (Octanol-Water Partition Coefficient) Determination

The LogP value is a measure of a compound's lipophilicity and is critical in drug development for predicting absorption and distribution.

Protocol:

- Solvent Saturation: Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously and allowing the phases to separate.
- Sample Preparation: Prepare a stock solution of **4-Aminobenzophenone** in the pre-saturated n-octanol.
- Partitioning: In a vial, combine a known volume of the n-octanol stock solution with a known volume of the pre-saturated water (typically a 1:1 ratio).
- Equilibration: Shake the vial for several hours to allow the compound to partition between the two immiscible phases.
- Phase Separation: Centrifuge the vial to ensure a clean separation of the octanol and aqueous layers.
- Quantification: Determine the concentration of **4-Aminobenzophenone** in both the n-octanol and the aqueous phases using HPLC-UV or a similar quantitative method.
- Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

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